molecular formula C15H13N5O2 B5801511 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol

1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol

Cat. No. B5801511
M. Wt: 295.30 g/mol
InChI Key: QGSWJCLQJQLWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic derivative that has been synthesized through a variety of methods and has shown promising results in various fields of study.

Mechanism of Action

The exact mechanism of action of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. Specifically, 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. Additionally, 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has been shown to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. Additionally, 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol. One area of interest is the development of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol and its effects on the body. Finally, there is potential for the synthesis of new derivatives of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol with improved properties for use in scientific research.

Synthesis Methods

The synthesis of 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol can be achieved through several methods, including the condensation of 3,5-diaminopyridine and 1,3-diphenyl-1,3-propanedione, or the reaction of 3,5-diaminopyridine with 2,4-pentanedione. Both of these methods have been successful in producing 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol in high yields and purity.

Scientific Research Applications

1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has anti-cancer properties, with the ability to inhibit the growth of cancer cells in vitro. Additionally, 1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4,12-dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-19-12-10(14(21)17-19)9(8-6-4-3-5-7-8)11-13(16-12)20(2)18-15(11)22/h3-7H,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSWJCLQJQLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C3C(=O)NN(C3=N2)C)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,12-Dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione

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